N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(dipropylsulfamoyl)benzamide
Description
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(dipropylsulfamoyl)benzamide is a heterocyclic compound featuring a fused [1,3]dioxolo[4,5-f][1,3]benzothiazole core linked to a benzamide moiety substituted with a dipropylsulfamoyl group. The dioxolobenzothiazole scaffold is characterized by a bicyclic system containing oxygen and sulfur atoms, which may enhance metabolic stability and binding affinity in biological systems .
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(dipropylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-3-9-24(10-4-2)31(26,27)15-7-5-14(6-8-15)20(25)23-21-22-16-11-17-18(29-13-28-17)12-19(16)30-21/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIPBJWMSXOAQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(dipropylsulfamoyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include the formation of the benzothiazole ring, the introduction of the dioxolo group, and the attachment of the dipropylsulfamoyl group to the benzamide core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(dipropylsulfamoyl)benzamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the specific reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize specific functional groups within the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce certain functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using reagents such as halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(dipropylsulfamoyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs differ in the substituent on the benzamide moiety, significantly altering physicochemical properties:
- Dipropylsulfamoyl (Target Compound) : The bulky, sulfonamide-derived group increases molecular weight (511.6 g/mol) and likely enhances hydrophobicity compared to smaller substituents like methoxy (370.4 g/mol). This may improve membrane permeability but reduce aqueous solubility.
- 2,5-Dioxopyrrolidinyl () : The polar dioxopyrrolidinyl group contributes to moderate solubility (1.1 µg/mL), suggesting a balance between lipophilicity and hydrophilicity.
Pharmacological and Agrochemical Potential
- Antimicrobial Applications : Analogs like GSK735826A (), which shares the dioxolobenzothiazole scaffold, were evaluated as inhibitors of Mycobacterium tuberculosis enzymes (PyrG and PanK), highlighting the scaffold’s relevance in antimicrobial drug discovery .
Key Research Findings and Implications
- Structure-Activity Relationships (SAR) : The dipropylsulfamoyl group’s steric and electronic properties may optimize target binding compared to smaller substituents (e.g., methoxy or nitro). However, its impact on solubility requires further study.
- Synthetic Feasibility : ’s methodologies for triazole derivatives could be adapted for synthesizing the target compound, with modifications to incorporate the dipropylsulfamoyl group.
- Biological Screening : Prioritize assays against microbial targets (e.g., Mycobacterium tuberculosis) and pesticidal activity, given the demonstrated relevance of related compounds .
Biological Activity
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(dipropylsulfamoyl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on available literature.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H15N3O5S2
- Molecular Weight : 405.5 g/mol
The compound features a benzothiazole core fused with a dioxole ring and a sulfamoyl group attached to a benzamide moiety. This unique structure is believed to contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related benzothiazole derivatives possess antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) for some derivatives was reported as low as 50 μg/mL against various pathogens, indicating potent efficacy .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 6-thiocyanate-β-bromo-propionyl-UBT | 50 | Various pathogens |
| Compound 22e | Moderate | SK-Hep-1 (liver) |
| Compound 22g | Moderate | MDA-MB-231 (breast) |
| Compound 22h | Moderate | NUGC-3 (gastric) |
Antiproliferative Activity
This compound has also been evaluated for its antiproliferative effects in various cancer cell lines. In vitro studies demonstrated that this compound could inhibit cell proliferation in liver and breast cancer cell lines with varying degrees of potency. Some analogs showed similar potency to established inhibitors like PAP-1 against Kv1.3 channels .
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways associated with cell proliferation and microbial growth. For example, the inhibition of Raf-1 activity has been suggested as a potential pathway through which these compounds exert their effects .
Case Studies
Several studies have explored the biological activity of related compounds:
- In vitro Studies on Antimicrobial Activity : A study demonstrated that certain benzothiazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compounds were tested using standard methods for determining MIC values .
- Antiproliferative Effects : In another case study involving human cancer cell lines (SK-Hep-1 and MDA-MB-231), compounds derived from benzothiazole were found to inhibit cell growth effectively. These findings suggest potential applications in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
